Adipic Acid-13C2 in Research: A Technical Guide for Scientists and Drug Development Professionals
Adipic Acid-13C2 in Research: A Technical Guide for Scientists and Drug Development Professionals
Adipic acid-13C2, a stable isotope-labeled form of the six-carbon dicarboxylic acid, serves as a critical tool in metabolic research and analytical chemistry. Its primary applications lie in its use as a metabolic tracer to investigate fatty acid oxidation and as an internal standard for the precise quantification of dicarboxylic acids in biological matrices. This guide provides an in-depth overview of its uses, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers in designing and implementing studies utilizing this versatile compound.
Adipic Acid-13C2 as a Metabolic Tracer in Fatty Acid Oxidation Studies
Stable isotope-labeled tracers are invaluable for quantifying biochemical reactions in vivo. Adipic acid-13C2 is employed to probe the pathways of fatty acid catabolism, particularly in the context of nutritional deficiencies and metabolic disorders.
Probing Fatty Acid Oxidation in Humans
A key application of Adipic acid-13C2 is in the non-invasive assessment of whole-body fatty acid oxidation. Research has demonstrated its utility in studying how nutritional status, such as riboflavin deficiency, can impact the body's ability to metabolize fats. Riboflavin is a precursor to flavin adenine dinucleotide (FAD), a critical cofactor for acyl-CoA dehydrogenases involved in β-oxidation.
A study by Bates (1991) established a protocol to assess fatty acid oxidation in human subjects using an oral dose of [1,6-13C2]adipic acid and subsequent analysis of expired air.
Objective: To measure the rate of fatty acid oxidation by monitoring the appearance of 13CO2 in breath after administration of a 13C-labeled adipic acid tracer.
Methodology:
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Subject Preparation: Subjects are typically fasted overnight to ensure a metabolic steady state.
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Tracer Administration: A single oral dose of [1,6-13C2]adipic acid is administered at a concentration of 5 mg per kg of body weight.
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Breath Sample Collection: Breath samples are collected at baseline (pre-dose) and at regular intervals (e.g., every 20-30 minutes) for up to 200 minutes post-administration. Samples are collected in airtight bags or tubes.
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13CO2 Analysis: The isotopic enrichment of 13CO2 in the breath samples is measured using isotope ratio mass spectrometry (IRMS).
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Data Calculation: The rate of 13CO2 excretion is used to calculate the percentage of the administered Adipic acid-13C2 dose that has been oxidized over the collection period. Peak enrichment of 13CO2 in breath is typically observed around 100 minutes after the dose.
Quantitative Data from Human Studies
The following table summarizes the percentage of the administered 5 mg/kg oral dose of [1,6-13C2]adipic acid that was oxidized to 13CO2 within 200 minutes in various human cohorts, as reported by Bates (1991).
| Cohort | Mean Percentage of Dose Oxidized (%) |
| Adults | 9.9 |
| School-children | 11.5 |
| Pregnant Women | 8.4 |
| Lactating Women | 10.6 |
These findings indicate that fatty acid oxidation rates can be influenced by age and physiological status. The study noted that correction of endemic riboflavin deficiency did not have a significant overall effect on the rate of [13C]adipic acid oxidation in the studied population.
Metabolic Pathway of Adipic Acid Oxidation
Adipic acid is metabolized via the β-oxidation pathway, similar to other fatty acids. The 13C labels from Adipic acid-13C2 are incorporated into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The labeled carbon atoms are subsequently released as 13CO2 during the decarboxylation steps of the TCA cycle.
Adipic Acid-13C2 as an Internal Standard in Quantitative Analysis
In analytical chemistry, particularly in mass spectrometry-based methods, stable isotope-labeled internal standards are the gold standard for accurate and precise quantification. Adipic acid-13C2 is an ideal internal standard for the analysis of adipic acid and other dicarboxylic acids in biological samples due to its chemical and physical similarity to the analyte, which allows it to compensate for variations during sample preparation and analysis.
Quantification of Dicarboxylic Acids in Urine by LC-MS/MS
The following provides a general framework for an experimental protocol for the quantification of urinary dicarboxylic acids using Adipic acid-13C2 as an internal standard, based on common practices in the field.
Objective: To accurately quantify the concentration of adipic acid and other dicarboxylic acids in urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope dilution.
Methodology:
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Sample Preparation:
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Thaw frozen urine samples to room temperature and vortex.
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To a 100 µL aliquot of urine, add 10 µL of an internal standard solution containing Adipic acid-13C2 (concentration will depend on the expected range of the analyte).
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Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers.
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Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase).
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
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Injection Volume: 5-10 µL.
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Tandem Mass Spectrometry (MS/MS):
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Ionization: Electrospray ionization (ESI) in negative mode.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions for both the native dicarboxylic acids and Adipic acid-13C2 are monitored. For Adipic acid-13C2, the precursor ion would be m/z 147.1 and product ions would be selected based on fragmentation patterns.
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Quantification:
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A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (Adipic acid-13C2) against the concentration of the analyte standards.
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The concentration of the analyte in the unknown samples is then calculated from the calibration curve.
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Workflow for Quantitative Analysis using Adipic Acid-13C2
The following diagram illustrates the typical workflow for the quantification of dicarboxylic acids in a biological sample using Adipic acid-13C2 as an internal standard.
Conclusion
Adipic acid-13C2 is a powerful and versatile tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its application as a metabolic tracer provides valuable insights into the dynamics of fatty acid oxidation in vivo, while its use as an internal standard ensures the accuracy and reliability of quantitative measurements of dicarboxylic acids. The experimental protocols and data presented in this guide offer a solid foundation for the integration of Adipic acid-13C2 into a wide range of research applications.
